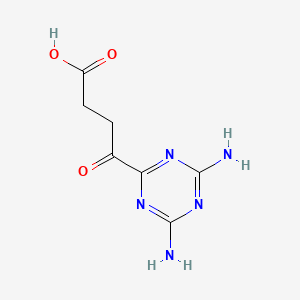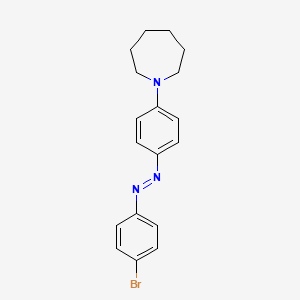
1-(4-(4-(Bromophenylazo)phenyl)hexahydro-1H-azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(4-(Bromophenylazo)phenyl)hexahydro-1H-azepine is a complex organic compound with the molecular formula C18H20BrN3 and a molecular weight of 358.284 g/mol This compound is part of the azepine family, which is characterized by a seven-membered nitrogen-containing ring
Preparation Methods
The synthesis of 1-(4-(4-(Bromophenylazo)phenyl)hexahydro-1H-azepine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the bromophenylazo intermediate.
Reaction Conditions: The intermediate undergoes a series of reactions, including azo coupling and cyclization, under controlled conditions to form the final azepine structure.
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(4-(4-(Bromophenylazo)phenyl)hexahydro-1H-azepine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(4-(4-(Bromophenylazo)phenyl)hexahydro-1H-azepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(4-(Bromophenylazo)phenyl)hexahydro-1H-azepine involves its interaction with molecular targets:
Molecular Targets: The compound can bind to specific proteins or enzymes, altering their activity.
Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
1-(4-(4-(Bromophenylazo)phenyl)hexahydro-1H-azepine can be compared with other similar compounds:
Properties
CAS No. |
152173-69-8 |
|---|---|
Molecular Formula |
C18H20BrN3 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
[4-(azepan-1-yl)phenyl]-(4-bromophenyl)diazene |
InChI |
InChI=1S/C18H20BrN3/c19-15-5-7-16(8-6-15)20-21-17-9-11-18(12-10-17)22-13-3-1-2-4-14-22/h5-12H,1-4,13-14H2 |
InChI Key |
LPFNVXGWARDXQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


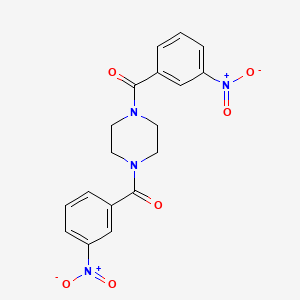

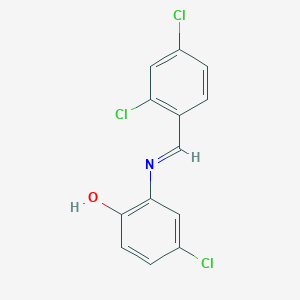
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine](/img/structure/B15076411.png)
![N-(3-chlorophenyl)-1-[4-[(3-chlorophenyl)iminomethyl]phenyl]methanimine](/img/structure/B15076423.png)
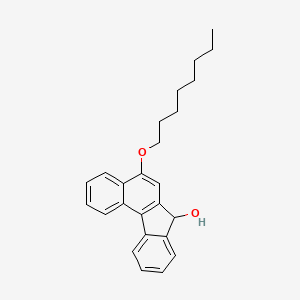
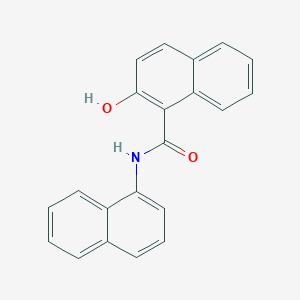
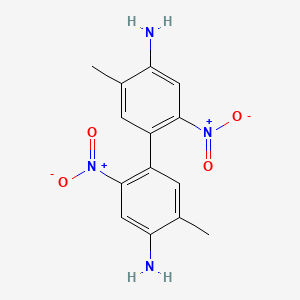
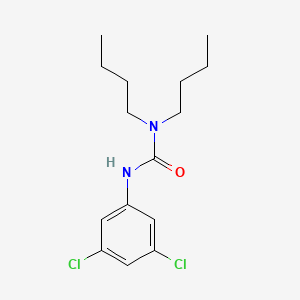
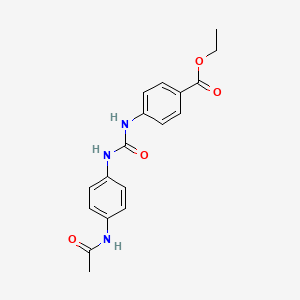
![3-[4-(4-methylphenyl)-5-thioxo-3-(4-toluidino)-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B15076483.png)

